molecular formula C10H10NNaO4S B1164889 3-Indole-3-acetaldehyde sodium bisulfite CAS No. 20095-27-6

3-Indole-3-acetaldehyde sodium bisulfite

Cat. No.: B1164889
CAS No.: 20095-27-6
M. Wt: 263.25
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Description

Historical Perspectives on the Investigation of Indole-3-acetaldehyde Derivatives in Biological Systems

The investigation of indole-3-acetaldehyde (IAAld) and its derivatives is intrinsically linked to the discovery and elucidation of the biosynthesis of indole-3-acetic acid (IAA), the most abundant natural auxin in plants. wikipedia.org The structure of IAA has been known since the 1930s, but unraveling its complex biosynthetic pathways has been a long-standing challenge for plant physiologists. pnas.org Early research identified the amino acid tryptophan as a primary precursor for IAA, leading to the proposal of several tryptophan-dependent biosynthetic routes. pnas.org

Several of these proposed pathways converge at the formation of IAAld, establishing it as a key intermediate metabolite. nih.gov In plants and various microorganisms, tryptophan can be converted to IAA through multiple routes where IAAld is the penultimate precursor, subsequently oxidized to form IAA. nih.govoup.com The primary pathways identified include:

The Indole-3-pyruvic acid (IPyA) pathway: Tryptophan is first converted to indole-3-pyruvic acid (IPA) by an aminotransferase, which is then decarboxylated to form indole-3-acetaldehyde. pnas.orgnih.gov

The Tryptamine (B22526) (TAM) pathway: Tryptophan is decarboxylated to form tryptamine, which is then converted to indole-3-acetaldehyde by an amine oxidase. nih.govfrontiersin.org

The Tryptophan side-chain oxidase (TSO) pathway: In some bacteria, tryptophan is directly converted to IAAld by a side-chain oxidase. nih.govnih.gov

The historical recognition of IAAld as a central hub in auxin biosynthesis underscored the need for methods to study its role, a task complicated by the aldehyde's inherent instability.

Table 1: Key Tryptophan-Dependent Auxin Biosynthesis Pathways Involving Indole-3-acetaldehyde (IAAld)

Pathway NameInitial PrecursorKey Intermediate(s)Enzyme(s) Leading to IAAldFinal Product
Indole-3-pyruvic acid (IPyA) PathwayTryptophanIndole-3-pyruvic acid (IPA)Tryptophan aminotransferase, Indole-3-pyruvate decarboxylaseIndole-3-acetic acid (IAA)
Tryptamine (TAM) PathwayTryptophanTryptamine (TAM)Tryptophan decarboxylase, Amine oxidaseIndole-3-acetic acid (IAA)
Indole-3-acetaldoxime (IAOx) PathwayTryptophanIndole-3-acetaldoxime (IAOx)Cytochrome P450 enzymes (e.g., CYP79B2/B3), othersIndole-3-acetic acid (IAA)
Tryptophan Side-chain Oxidase (TSO) PathwayTryptophanNoneTryptophan side-chain oxidaseIndole-3-acetic acid (IAA)

Methodological Advancements in the Academic Study of 3-Indole-3-acetaldehyde sodium bisulfite

The inherent reactivity and instability of aldehydes like indole-3-acetaldehyde pose significant challenges for their direct analysis in biological samples. To overcome this, researchers have utilized sodium bisulfite to form a stable, water-soluble adduct: this compound. wikipedia.orgrochester.edu This reaction, which forms an α-hydroxysulfonic acid, effectively "traps" the aldehyde, allowing for its purification and use as a stable standard or substrate in subsequent experiments. wikipedia.orgrochester.edu The reaction is reversible, allowing the parent aldehyde to be regenerated under specific pH conditions. wikipedia.org

The development of advanced analytical techniques has been crucial for studying indole (B1671886) compounds. High-Performance Liquid Chromatography (HPLC) has emerged as a cornerstone methodology. researchgate.net Various HPLC-based methods have been developed for the separation and quantification of indoles from complex biological matrices like bacterial culture supernatants and plant extracts. nih.govoup.com

Key advancements in detection include:

HPLC with Fluorometric Detection: This method offers high sensitivity and selectivity for naturally fluorescent indole compounds and is suitable for analyzing multiple indoles in a single run. nih.govnih.gov

HPLC with Electrochemical (EC) Detection: Provides sensitive detection for electrochemically active compounds like IAAld. researchgate.netresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique provides definitive structural confirmation and highly sensitive quantification of intermediates. pnas.orgtandfonline.com The use of bisulfite-derivatized products has been shown to be compatible with LC-MS/MS analysis, further enhancing analytical reliability. researchgate.net

These methodological improvements, particularly the combination of bisulfite stabilization with sensitive chromatographic and mass spectrometric detection, have enabled precise and detailed investigations into the metabolic pathways involving indole-3-acetaldehyde.

Table 2: Selected Methodologies for the Analysis of Indole-3-acetaldehyde and Related Compounds

Analytical TechniqueDerivatization/StabilizationSeparation MethodDetection MethodApplication/Finding
HPLCSodium bisulfite adduct formationReversed-phase C18 columnUV/MS/MSDetection of bisulfite-derivatized IAAld from reaction mixtures. researchgate.net
HPLCReduction with sodium borohydrideReversed-phase columnElectrochemical (EC)Reliable analysis of aldehydes by converting them to more stable alcohols (e.g., indole-3-ethanol). researchgate.netresearchgate.net
RP-HPLCNone (direct analysis)Symmetry C8 column, gradient elutionFluorimetricSimultaneous determination of seven different indolic compounds in bacterial cultures. nih.gov
LC-MS/MSConversion to thiazolidine (B150603) derivativeLiquid chromatographyTandem Mass SpectrometryAnalysis of IAAld produced from indole-3-acetaldoxime (IAOx). tandfonline.com

Contemporary Research Paradigms and the Significance of this compound in Mechanistic Biochemical Investigations

In modern biochemical research, this compound serves as an indispensable tool for the mechanistic study of enzymes and metabolic pathways. By providing a stable and reliable source of the substrate indole-3-acetaldehyde, it facilitates detailed kinetic and structural analyses that would otherwise be difficult to perform. nih.gov

A prominent area of research is in plant-microbe interactions. Many plant-associated bacteria, including pathogens, synthesize IAA to manipulate host physiology and promote infection. plos.org The plant pathogen Pseudomonas syringae pv. tomato DC3000, for example, produces IAA via an IAAld-dependent pathway to suppress the host's salicylic (B10762653) acid-mediated defenses. nih.gov The use of the bisulfite adduct has been central to identifying and characterizing the enzymes responsible for this synthesis.

Key research findings enabled by this compound include:

Enzyme Characterization: Researchers identified a novel indole-3-acetaldehyde dehydrogenase, named AldA, in P. syringae. nih.gov By using the stabilized IAAld substrate, they could perform detailed biochemical assays, demonstrating that AldA catalyzes the NAD-dependent conversion of IAAld to IAA. nih.govplos.org

Mechanistic Insights: The availability of the substrate enabled site-directed mutagenesis and X-ray crystallography studies of the AldA enzyme. nih.govnih.gov This led to the elucidation of the enzyme's active site, including the key catalytic residues (Cys302 and Glu267), and revealed the molecular basis for its substrate specificity and reaction mechanism. nih.govnih.gov

Pathway Elucidation: Feeding experiments using IAAld (delivered via the stable bisulfite adduct) in bacterial mutants helped confirm the operational pathway for auxin synthesis. nih.govplos.org Studies showed that disrupting the aldA gene and its homolog aldB significantly reduced the ability of P. syringae to produce IAA and diminished its virulence on the host plant Arabidopsis thaliana. nih.gov

The use of this compound thus allows researchers to move beyond simple pathway mapping to a deep, mechanistic understanding of the enzymes that govern the production of biologically active molecules like auxin.

Table 3: Research Findings on AldA-Dependent IAA Synthesis in Pseudomonas syringae DC3000 Using an IAAld Substrate

Bacterial Strain / ConditionKey FeatureFindingSignificance
E. coli expressing AldAHeterologous expression of putative dehydrogenaseProduced significant amounts of IAA when fed with IAAld substrate. plos.orgConfirmed AldA as an indole-3-acetaldehyde dehydrogenase. nih.gov
P. syringae DC3000 (Wild Type)Feeding experimentProduced high levels of IAA when supplemented with IAAld in culture. plos.orgDemonstrated the capacity of the pathogen to convert IAAld to IAA. nih.gov
P. syringae ΔaldAΔaldB mutantDouble gene knockoutShowed significantly reduced IAA production from IAAld compared to wild type. nih.govEstablished AldA and AldB as the primary enzymes for IAAld oxidation in this pathogen. nih.gov
AldA C302A mutantSite-directed mutagenesis of catalytic residueComplete loss of enzymatic activity. nih.govConfirmed the essential role of the Cys302 residue for catalysis. nih.govnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;1-hydroxy-2-(1H-indol-3-yl)ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S.Na/c12-10(16(13,14)15)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,10-12H,5H2,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKPCRCESPDDQX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301036176
Record name Indole-3-acetaldehyde-sodium bisulfite addition compound
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Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20095-27-6
Record name Indole-3-acetaldehyde-sodium bisulfite addition compound
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Record name Indole-3-acetaldehyde sodium bisulfite
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Biosynthetic Pathways and Enzymology of 3 Indole 3 Acetaldehyde in Research Models

Tryptophan-Dependent Pathways for 3-Indole-3-acetaldehyde Generation

The biosynthesis of IAA from the amino acid tryptophan is the most well-characterized route. nih.gov Several distinct pathways have been identified, all of which can be investigated using research models. These pathways are named after their key intermediates and include the indole-3-pyruvic acid (IPA) pathway, the tryptamine (B22526) (TAM) pathway, the indole-3-acetamide (B105759) (IAM) pathway, and the indole-3-acetaldoxime (IAOx) pathway. oup.com Three of these pathways converge at the formation of IAAld. nih.gov

The indole-3-pyruvic acid (IPA) pathway is considered a major route for IAA biosynthesis in plants and some microbes. jircas.go.jpresearcher.lifenih.gov This two-step pathway begins with the conversion of L-tryptophan to indole-3-pyruvic acid (IPyA). nih.govresearchgate.net This initial transamination is catalyzed by the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) family of enzymes. researcher.lifepnas.org IPyA is an unstable compound and can be non-enzymatically converted to indole-3-lactic acid (ILA). plos.orgnih.gov

In the subsequent step, IPyA is decarboxylated to form indole-3-acetaldehyde. This reaction is catalyzed by indole-3-pyruvate decarboxylase (IPDC). nih.govnih.gov However, the identification of IPDC genes in plants has been challenging. nih.gov In some organisms, the conversion of IPyA to IAA is a single step catalyzed by the YUCCA (YUC) family of flavin monooxygenases, bypassing the IAAld intermediate. researcher.lifenih.gov In pathways where IAAld is formed, it is then oxidized to IAA by aldehyde oxidases. nih.govnih.gov

Intermediates and Enzymes in the IPA Pathway

Intermediate Enzyme Function
L-Tryptophan Tryptophan Aminotransferase (TAA/TAR) Converts L-Tryptophan to Indole-3-pyruvic acid. researcher.lifepnas.org
Indole-3-pyruvic acid (IPyA) Indole-3-pyruvate decarboxylase (IPDC) Converts Indole-3-pyruvic acid to Indole-3-acetaldehyde. nih.govnih.gov

The tryptamine (TAM) pathway represents another significant route for tryptophan-dependent IAAld synthesis. oup.comnih.gov In this pathway, tryptophan is first decarboxylated to form tryptamine. nih.govnih.gov This reaction is catalyzed by tryptophan decarboxylase (TDC). nih.gov

Tryptamine is then deaminated by an amine oxidase to produce indole-3-acetaldehyde. nih.govnih.govnih.gov Subsequent oxidation of IAAld by an aldehyde dehydrogenase yields IAA. nih.govnih.gov While the TAM pathway has been demonstrated in various plants like pea, the genes for TDC have not been identified in model organisms like Arabidopsis. nih.govnih.gov Some studies have proposed N-hydroxytryptamine as an intermediate between tryptamine and IAAld, though this remains a subject of debate. nih.govnih.govoup.com

Key Enzymes of the Tryptamine Pathway

Enzyme Substrate Product
Tryptophan decarboxylase (TDC) L-Tryptophan Tryptamine nih.gov
Amine oxidase Tryptamine Indole-3-acetaldehyde nih.govnih.govnih.gov

Besides the IPA and TAM pathways, the tryptophan side-chain oxidase (TSO) pathway also leads to the formation of IAAld. In this pathway, tryptophan is directly converted to IAAld by the enzyme tryptophan side-chain oxidase. nih.gov This pathway has been primarily reported in Pseudomonas fluorescens. nih.gov

The indole-3-acetaldoxime (IAOx) pathway is another route, particularly prominent in the Brassicaceae family. oup.comjircas.go.jp Tryptophan is converted to IAOx by cytochrome P450 enzymes CYP79B2 and CYP79B3. jircas.go.jp IAOx can then be converted to IAA through several steps, which may or may not involve IAAld as an intermediate. nih.gov

Tryptophan-Independent Pathways for 3-Indole-3-acetaldehyde Generation and Research Implications

The existence of a tryptophan-independent pathway for IAA biosynthesis has been proposed based on studies with tryptophan auxotrophic mutants. oup.compnas.orgnih.gov In this pathway, IAA is synthesized from a precursor other than tryptophan, possibly indole (B1671886) or indole-3-glycerol phosphate. oup.compnas.org However, the biochemical steps and the enzymes involved in this pathway are not well understood. oup.comnih.gov The research implication is that plants may have alternative routes to produce auxin, ensuring this critical hormone is available for growth and development even under conditions of tryptophan limitation. pnas.org The potential role of IAAld in this pathway remains an area of active investigation.

Characterization of Key Enzymes Catalyzing 3-Indole-3-acetaldehyde Formation and Transformation

The synthesis and conversion of IAAld are mediated by several key enzymes, which have been characterized in various research models. wikipedia.org

Decarboxylases:

Tryptophan decarboxylase (TDC): This enzyme catalyzes the conversion of tryptophan to tryptamine in the TAM pathway. nih.gov TDCs have been cloned and characterized from several plant species. nih.gov

Indole-3-pyruvate decarboxylase (IPDC): This enzyme is central to the IPA pathway, converting IPyA to IAAld. nih.govnih.gov While well-characterized in microbes, its genetic identity in plants remains largely elusive. nih.govnih.gov

Amine Oxidases: These enzymes are critical in the TAM pathway for converting tryptamine to IAAld. nih.govnih.govnih.govwikipedia.org They belong to a large family of enzymes that catalyze the oxidative deamination of various primary amines. In the context of IAA biosynthesis, specific amine oxidases act on tryptamine. nih.govwikipedia.org

Aldehyde Oxidases (AOs): These enzymes are responsible for the final step in many IAA biosynthetic pathways, the oxidation of IAAld to IAA. nih.govwikipedia.org AOs are molybdenum cofactor-containing enzymes and have been identified and characterized in various plants, including Arabidopsis and maize. nih.govwikipedia.org For instance, in barley, IAAld oxidation activity is found bound to cell-wall components. oup.com

In various research models, including bacteria, fungi, and plants, 3-Indole-3-acetaldehyde (IAAld) is a key intermediate in the biosynthesis of indole-3-acetic acid (IAA), the most common and physiologically active auxin. nih.govwikipedia.org The production of IAAld primarily occurs through several tryptophan-dependent pathways. nih.gov

Multiple biosynthetic routes can converge on the formation of IAAld from tryptophan. nih.gov In microorganisms, prominent pathways include the indole-3-pyruvate (IPA) pathway, the tryptamine (TAM) pathway, and the tryptophan side-chain oxidase (TSO) pathway. nih.govmdpi.com

The Indole-3-Pyruvate (IPA) Pathway: This is a major route for IAA biosynthesis in many bacteria. mdpi.com It involves the initial conversion of tryptophan to indole-3-pyruvic acid (IPyA) by an aminotransferase. nih.gov Subsequently, a pyruvate (B1213749) decarboxylase (IPDC) catalyzes the conversion of IPyA to IAAld. nih.govmdpi.com

The Tryptamine (TAM) Pathway: Also found in both plants and microorganisms, this pathway begins with the decarboxylation of tryptophan to form tryptamine, a reaction catalyzed by tryptophan decarboxylase. nih.gov Tryptamine is then converted to IAAld by an amine oxidase. nih.govresearchgate.net

The Tryptophan Side-Chain Oxidase (TSO) Pathway: In this less-studied pathway, tryptophan is converted directly to IAAld by a tryptophan side-chain oxidase. nih.govmdpi.com This route has been reported in microorganisms like Pseudomonas fluorescens. mdpi.com

Another significant pathway, particularly in plants like Arabidopsis thaliana, involves indole-3-acetaldoxime (IAOx) as an intermediate. pnas.org In this route, tryptophan is converted to IAOx, which can then be metabolized to IAAld. pnas.org The final step in these pathways is the oxidation of IAAld to IAA, a reaction catalyzed by specific dehydrogenases. nih.govnih.gov

PathwayPrecursorKey Intermediate(s)Key Enzyme(s)Research Model Organisms
Indole-3-Pyruvate (IPA) TryptophanIndole-3-pyruvic acid (IPyA)Aminotransferase, Indole-3-pyruvate decarboxylase (IPDC)Bacteria (e.g., Azospirillum brasilense, Bacillus thuringiensis), Plants nih.govmdpi.com
Tryptamine (TAM) TryptophanTryptamineTryptophan decarboxylase, Amine oxidaseBacteria (e.g., B. cereus), Plants nih.govresearchgate.net
Tryptophan Side-Chain Oxidase (TSO) Tryptophan-Tryptophan side-chain oxidase (TSO)Bacteria (e.g., Pseudomonas fluorescens) nih.govmdpi.com
Indole-3-acetaldoxime (IAOx) TryptophanIndole-3-acetaldoxime (IAOx)Cytochrome P450 monooxygenases (e.g., CYP79B2, CYP79B3)Plants (e.g., Arabidopsis thaliana) pnas.org

2 Aldehyde Dehydrogenases and Oxidases in the Metabolism of 3-Indole-3-acetaldehyde

The conversion of 3-Indole-3-acetaldehyde (IAAld) to the active auxin, indole-3-acetic acid (IAA), is a critical metabolic step catalyzed by aldehyde dehydrogenases (ALDHs) and aldehyde oxidases (AOs). nih.govwikipedia.org These enzymes are essential for completing the final stage of several IAA biosynthesis pathways. nih.gov

Aldehyde Dehydrogenases (ALDHs) are a superfamily of enzymes that catalyze the oxidation of various aldehydes to their corresponding carboxylic acids. nih.govresearchgate.net In the context of IAA biosynthesis, specific ALDHs utilize IAAld as a substrate. For example, research in the plant pathogen Pseudomonas syringae has identified several ALDHs involved in this process. nih.gov The enzyme AldA from P. syringae DC3000 is an NAD-dependent indole-3-acetaldehyde dehydrogenase that efficiently oxidizes IAAld to IAA. nih.govnih.gov Structural and biochemical studies reveal that AldA has a specific substrate-binding site, with residues like Cys-302 being crucial for its catalytic activity. researchgate.net Homologs such as AldB have also been shown to contribute to IAA production in this bacterium. nih.govplos.org These enzymes are considered important for the bacterium's ability to establish itself in the host plant. nih.gov

Aldehyde Oxidases (AOs) are complex molybdo-flavoenzymes that also catalyze the oxidation of aldehydes. ebi.ac.uknih.gov In contrast to the NAD(P)+-dependent ALDHs, AOs typically use molecular oxygen as an electron acceptor, producing hydrogen peroxide as a byproduct. wikipedia.org The enzyme classified as indole-3-acetaldehyde oxidase (EC 1.2.3.7) carries out the reaction: (indol-3-yl)acetaldehyde + H₂O + O₂ ⇌ (indol-3-yl)acetate + H₂O₂. wikipedia.org This type of enzyme has been identified in various plants, including cucumber, pea, and maize seedlings. wikipedia.org More recently, an aldehyde oxidase designated BmIAO1 was isolated from the silk gland of the silkworm, Bombyx mori. nih.gov This enzyme contains domains for binding FAD, iron-sulfur clusters, and molybdenum, which are characteristic of AOs. ebi.ac.uknih.gov BmIAO1 was shown to catalyze the conversion of IAAld to IAA, suggesting its role in auxin production within this insect model. nih.gov

Enzyme TypeSpecific EnzymeResearch ModelCofactor(s)/DependenciesProduct from IAAld
Aldehyde Dehydrogenase AldAPseudomonas syringaeNAD⁺ nih.govnih.govIndole-3-acetic acid (IAA)
Aldehyde Dehydrogenase AldBPseudomonas syringaeNAD⁺ plos.orgIndole-3-acetic acid (IAA)
Aldehyde Oxidase IAAld oxidase (AO1)Cucumber, Pea, MaizeFAD, Heme, Molybdenum wikipedia.orgebi.ac.ukIndole-3-acetic acid (IAA)
Aldehyde Oxidase BmIAO1Bombyx mori (Silkworm)FAD, 2Fe-2S, Molybdenum nih.govIndole-3-acetic acid (IAA)

3 Enzymatic Mechanisms of Bisulfite Adduct Formation and Dissociation in Research Contexts

In biochemical and organic chemistry research, the unstable and reactive nature of aldehydes like 3-Indole-3-acetaldehyde (IAAld) presents challenges for their isolation and use. To overcome this, IAAld is often stabilized by forming a bisulfite addition compound, 3-Indole-3-acetaldehyde sodium bisulfite. nih.govsigmaaldrich.com The formation and dissociation of this adduct are typically managed through chemical, rather than enzymatic, mechanisms.

Mechanism of Adduct Formation: The formation of the aldehyde-bisulfite adduct is a reversible nucleophilic addition reaction. wikipedia.org In this process, the bisulfite ion (HSO₃⁻), which is a strong nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde group in IAAld. wikipedia.orgrochester.edu This results in the formation of an α-hydroxysulfonic acid salt, which is the stable, often crystalline, adduct. wikipedia.orgacs.org This reaction is highly useful for purifying aldehydes from reaction mixtures, as the resulting adduct is a salt and typically soluble in water, allowing for its separation from non-polar organic components via extraction. rochester.edu

Mechanism of Adduct Dissociation: The dissociation of the bisulfite adduct to regenerate the free aldehyde is a key step when the stabilized compound is used in research, for example, as a substrate in an enzyme assay. nih.govrochester.edu The reaction is reversible and its equilibrium can be manipulated by changing the pH. wikipedia.org The adduct is stable under neutral or slightly acidic conditions but readily dissociates back to the parent aldehyde and bisulfite upon treatment with either a base (like sodium hydroxide) or a strong acid. wikipedia.orgrochester.edu In research contexts, this dissociation is typically performed in situ just before or during an enzymatic assay. For instance, when studying aldehyde dehydrogenases, the this compound compound is added to the reaction mixture, where the physiological buffer conditions can facilitate the release of free IAAld, making it available for the enzyme to act upon. nih.gov There is no evidence in the reviewed literature for a specific enzyme that catalyzes the formation or dissociation of the bisulfite adduct itself; rather, the adduct serves as a convenient and stable chemical precursor for the enzymatic substrate. acs.orgcore.ac.uk

Metabolic Roles and Biological Significance in Diverse Research Models

Role as an Intermediate in Indole-3-acetic acid (Auxin) Biosynthesis in Plants and Microbes

3-Indole-3-acetaldehyde (IAAld) is a central, though often transient, molecule in multiple tryptophan-dependent pathways for IAA biosynthesis. nih.govplos.org In both plants and a wide array of bacteria and fungi, several metabolic routes converge on the formation of IAAld, which is then oxidized to produce the biologically active auxin, IAA. nih.govnih.gov The main pathways that utilize IAAld as a penultimate intermediate are the indole-3-pyruvic acid (IPyA), the tryptamine (B22526) (TAM), and the tryptophan side-chain oxidase (TSO) pathways. plos.orgnih.gov

Indole-3-pyruvic acid (IPyA) pathway: This is considered a major route for IAA production in many plants and microbes. nih.govresearchgate.net Tryptophan is first converted to IPyA by an aminotransferase, which is then decarboxylated by an indole-3-pyruvate decarboxylase (IPDC) to yield IAAld. oup.com

Tryptamine (TAM) pathway: In this pathway, tryptophan is decarboxylated to form tryptamine, which is subsequently deaminated by an amine oxidase to produce IAAld. nih.gov

Tryptophan side-chain oxidase (TSO) pathway: This less common pathway, reported in some bacteria like Pseudomonas fluorescens, involves the direct conversion of tryptophan to IAAld by a side-chain oxidase. nih.gov

The final, crucial step in all these pathways is the oxidation of IAAld to IAA, a reaction catalyzed by specific aldehyde dehydrogenase (ALDH) enzymes. nih.gov The use of the 3-Indole-3-acetaldehyde sodium bisulfite adduct in research allows for controlled feeding studies to investigate this final conversion step, as the adduct protects the highly reactive aldehyde from spontaneous degradation. nih.gov

Numerous investigational studies have focused on the enzymatic conversion of IAAld to IAA to understand the specifics of auxin synthesis in different organisms.

In the plant pathogen Pseudomonas syringae strain DC3000, feeding experiments confirmed its ability to produce IAA when supplied with IAAld. plos.org Further studies identified a novel indole-3-acetaldehyde dehydrogenase, AldA, that catalyzes the NAD-dependent formation of IAA from IAAld. nih.gov Heterologous expression of putative aldehyde dehydrogenase genes from P. syringae in E. coli demonstrated that several enzymes could perform this conversion, though with varying efficiency. plos.org

Research on barley (Hordeum vulgare) seedlings has shown that a cell-wall fraction can oxidize IAAld to form IAA. nih.gov This activity was notably lower in a semi-dwarf mutant that has a correspondingly lower endogenous IAA level, suggesting a direct link between this specific enzymatic step and the plant's growth phenotype. The enzyme activity in the cell-wall fraction was found to be membrane-bound and NAD+-dependent, with a higher affinity for IAAld (lower Km value) compared to the soluble enzyme fraction from the same seedlings.

Studies in the endophytic fungus Cyanodermella asteris also demonstrated that the addition of IAAld to cultures increased the biosynthesis of IAA, confirming the presence of this pathway. researchgate.netmdpi.com Similarly, investigations into various ectomycorrhizal fungi detected indole-3-ethanol, the reduction product of IAAld, which strongly indicates that IAAld is an intermediate in the IAA biosynthesis of these fungi via the IPyA pathway. nih.gov

Table 1: Investigational Studies on IAAld Conversion to IAA

Research Model Key Finding Enzyme/Fraction Studied Reference(s)
Pseudomonas syringae DC3000 Catalyzes NAD-dependent formation of IAA from IAAld. Aldehyde Dehydrogenase (AldA, AldB) nih.gov, plos.org
Barley (Hordeum vulgare) Cell-wall fraction oxidizes IAAld to IAA; activity linked to dwarf phenotype. Cell-wall bound aldehyde oxidase nih.gov
Cyanodermella asteris (Fungus) Exogenous IAAld increases IAA production. Putative aldehyde dehydrogenases researchgate.net, mdpi.com
Ectomycorrhizal Fungi Detection of IAAld reduction product (indole-3-ethanol) implies IAAld as an intermediate. Putative aldehyde dehydrogenases nih.gov

Genetic and biochemical techniques have been instrumental in identifying the specific enzymes and genes that regulate the conversion of IAAld to IAA. A landmark study on Pseudomonas syringae not only identified the aldA gene but also a close homolog, aldB, both encoding aldehyde dehydrogenases. nih.gov Disruption of both aldA and aldB led to a significant reduction in IAA production in culture and diminished the pathogen's virulence on its host plant, Arabidopsis thaliana. nih.gov This demonstrates that pathogen-derived auxin, synthesized via IAAld, is a key virulence factor.

Biochemical analysis of the AldA enzyme from P. syringae revealed key features of its substrate specificity and catalytic mechanism. nih.gov Site-directed mutagenesis of the catalytic cysteine and glutamate (B1630785) residues resulted in a complete loss of enzymatic activity, confirming their essential roles in the oxidation of IAAld. osti.gov These studies provide a molecular blueprint of how the final step in this crucial IAA pathway is executed and regulated.

In fungi, genetic analysis of Ustilago maydis has identified genes for indole-3-aldehyde dehydrogenases (IADs), such as Iad1 and Iad2, which are responsible for converting IAAld to IAA. nih.gov The expression of an aldehyde dehydrogenase gene, ald1, in the mushroom Lentinula edodes was highly induced by the presence of IAAld, further suggesting transcriptional regulation of this biosynthetic step. nih.gov

The subcellular location of metabolic pathways is critical to their regulation. While direct studies on the compartmentalization of the unstable IAAld molecule are scarce, research on the localization of IAA and its biosynthetic enzymes provides strong indirect evidence. In plants, IAA metabolism is known to be compartmentalized. Studies using protoplasts from tobacco plants have identified two distinct pools of IAA: one in the cytosol and another in the chloroplast. youtube.com

Given that the final conversion of IAAld to IAA can be catalyzed by enzymes in different cellular locations, it is likely that IAAld itself is present and metabolized in multiple compartments. For instance, the conversion of tryptophan to IPyA and subsequently to IAAld can occur in the cytosol. The final oxidation to IAA may happen there, or IAAld could be transported into other organelles like chloroplasts for the final conversion. The rapid transport of IAA observed between the cytosol and chloroplasts suggests that its immediate precursors may also be subject to intercompartmental movement, allowing for complex regulation of hormone homeostasis. youtube.com In bacteria, which lack membrane-bound organelles, these pathways occur within the cytoplasm.

Participation in Secondary Metabolic Pathways in Microbial Systems

While its role as an auxin precursor is primary, 3-indole-3-acetaldehyde also serves as a branch-point metabolite that can be directed into other secondary metabolic pathways in microbes, leading to a variety of indole (B1671886) derivatives beyond IAA.

In bacteria, intermediates of IAA biosynthesis can be shunted into alternative pathways. oup.com For example, instead of being oxidized to IAA, indole-3-acetaldehyde can be reduced to form indole-3-ethanol (tryptophol). oup.comnih.gov The physiological function of tryptophol (B1683683) is not fully understood, but it is a known secondary metabolite in many fungi and bacteria. oup.com This conversion represents a clear diversion from the primary auxin synthesis pathway.

Indole alkaloids are a vast and structurally diverse class of secondary metabolites, with most deriving their indole moiety from tryptophan. nih.gov The biosynthesis of complex indole alkaloids often involves the condensation of an amine precursor (frequently tryptamine, derived from tryptophan) with an aldehyde or keto-acid precursor. youtube.com

While direct evidence of 3-indole-3-acetaldehyde being a precursor for the complex, multicyclic indole alkaloids is not extensively documented, its position as a reactive aldehyde derived from tryptophan metabolism makes it a plausible, if minor, contributor. General biosynthetic schemes for complex alkaloids often include the accumulation of an "aldehyde precursor" as a key step. youtube.com Microbial biotransformation studies show that fungi can convert tryptophan analogues into a variety of novel indole alkaloids. acs.orgnih.govresearchgate.net These pathways often proceed through intermediates like indole pyruvate (B1213749) or tryptamine, which are directly linked to the formation of indole-3-acetaldehyde. nih.govnih.gov Therefore, IAAld exists at a metabolic node from which alkaloid synthesis could potentially diverge, even if it is not the primary route.

The metabolic fate of tryptophan in microbes is highly varied, leading to a wide array of biologically active indole compounds beyond just IAA. nih.gov Gut microbiota, for instance, metabolize tryptophan into numerous derivatives, including indole, tryptamine, indole-3-lactic acid, and indole-3-aldehyde, which act as signaling molecules influencing host physiology. nih.gov

The biosynthetic logic appears to involve a series of enzymatic modifications (decarboxylation, deamination, oxidation, reduction) to the tryptophan side chain, creating a pool of key intermediates like indole-pyruvate, tryptamine, and indole-3-acetaldehyde. nih.govnih.gov From this pool, different enzymes can catalyze specific reactions leading to a diverse chemical output.

Oxidation: Aldehyde dehydrogenases can oxidize IAAld to IAA. nih.gov

Reduction: Alcohol dehydrogenases can reduce IAAld to indole-3-ethanol (tryptophol). oup.comnih.gov

Other Conversions: In some contexts, IAAld may participate in condensation or polymerization reactions. For example, it has been implicated in the formation of pigments from tryptamine in vitro. researchgate.net

This metabolic branching allows microorganisms to produce different indole compounds in response to specific environmental cues or for distinct functional roles, such as plant growth promotion (via IAA), quorum sensing, or as antimicrobial agents.

Interplay with Other Phytohormone Signaling Pathways in Research Models

3-Indole-3-acetaldehyde (IAAld) is a pivotal intermediate in the biosynthesis of indole-3-acetic acid (IAA), the most common form of auxin. nih.govpnas.org As a direct precursor to IAA, the metabolic flux through IAAld has significant implications for the intricate network of phytohormone signaling. The resulting IAA does not operate in isolation; it engages in extensive crosstalk with other hormonal pathways, including those of salicylic (B10762653) acid (SA), gibberellins (B7789140) (GAs), cytokinins (CK), and abscisic acid (ABA), to fine-tune plant development and stress responses. oup.commdpi.com

Research using various model systems has elucidated several key interaction points:

Salicylic Acid (SA): In the context of plant-pathogen interactions, pathogen-derived auxin, synthesized via IAAld, can suppress host defenses mediated by salicylic acid. nih.gov Studies on Pseudomonas syringae infecting Arabidopsis thaliana demonstrate that bacterial IAA production is a virulence factor that promotes pathogenicity by inhibiting SA-mediated defense responses. nih.govbiorxiv.org This antagonism is a critical mechanism by which the pathogen manipulates host physiology to create a more favorable environment for infection. nih.gov

Gibberellins (GAs) and Cytokinins (CK): The balance between auxin and both gibberellins and cytokinins is fundamental to regulating plant architecture, from root development to shoot branching and nodulation. mdpi.comresearchgate.net Auxins, including IAA derived from IAAld, can positively influence GA biosynthesis by activating key enzymes like GA3ox and GA20ox while deactivating the catabolic enzyme GA2ox. mdpi.com Conversely, GAs can modulate auxin-related gene expression. mdpi.com The interplay with cytokinins is equally complex. For instance, in the symbiotic nodulation process in Medicago truncatula, GA signaling mediated by DELLA proteins can decrease the levels of bioactive cytokinins. researchgate.net Furthermore, the SPINDLY (SPY) protein in Arabidopsis, a negative regulator of GA signaling, also acts as a positive regulator of cytokinin signaling, placing it at a crucial node of GA/cytokinin crosstalk. nih.gov GAs have been shown to activate cytokinin catabolic genes in some species, while cytokinin receptor activation can reduce GA levels. mdpi.com

Abscisic Acid (ABA): There is growing evidence for the involvement of auxin in the trade-off between growth and defense, a process where ABA is a key stress hormone. oup.com The conversion of indole-3-acetamide (B105759) (IAM), another potential intermediate in auxin biosynthesis pathways, to IAA is linked to ABA accumulation. pnas.orgoup.com Functional impairment of the enzyme AMI1, which catalyzes this conversion, leads to an enhanced stress status and increased ABA levels, suggesting a role for auxin biosynthetic pathways in mediating the crosstalk between auxin and ABA. oup.com

The following table summarizes the observed interactions between auxin (derived from IAAld) and other phytohormone pathways in various research models.

Interacting HormoneResearch ModelObserved InteractionOutcome
Salicylic Acid (SA) Pseudomonas syringae / Arabidopsis thalianaPathogen-produced IAA suppresses host SA-mediated defenses. nih.govnih.govbiorxiv.orgPromotion of pathogen virulence and infection. nih.govbiorxiv.org
Gibberellins (GAs) Arabidopsis, Pea, RiceIAA promotes GA synthesis by activating GA3ox/GA20ox and deactivating GA2ox. mdpi.comRegulation of tissue-specific growth and development. mdpi.com
Cytokinins (CK) Medicago truncatulaGA signaling (which is influenced by auxin) decreases bioactive CK levels. mdpi.comresearchgate.netRegulation of symbiotic nodulation. researchgate.net
Cytokinins (CK) Arabidopsis thalianaThe SPINDLY (SPY) protein acts as a repressor of GA responses and a positive regulator of CK signaling. nih.govRegulation of various developmental processes from seedling to senescence. nih.gov
Abscisic Acid (ABA) Arabidopsis thalianaImpairment in an IAA biosynthesis side-pathway (IAM to IAA) leads to enhanced ABA accumulation. oup.comIncreased plant susceptibility to abiotic stress. oup.com

Investigational Studies on 3-Indole-3-acetaldehyde in Fungal and Bacterial Chemical Ecology

3-Indole-3-acetaldehyde and its metabolic product, IAA, are significant signaling molecules in the chemical ecology of fungi and bacteria, mediating a wide array of interactions between microbes and with their hosts. nih.govnih.govoup.com The production of these indole compounds by microorganisms is not merely a metabolic curiosity but a key strategy for communication, competition, and establishing ecological niches. oup.comfrontiersin.org

Role in Pathogenesis and Symbiosis: Many plant-associated microbes synthesize IAA from tryptophan, with IAAld being a common intermediate. nih.govnih.gov In pathogenic interactions, such as the infection of plants by Pseudomonas syringae or the fungus Ustilago maydis, microbial IAA production is a virulence factor. nih.govnih.gov The pathogen-secreted IAA can manipulate host plant development and, as noted previously, suppress plant defense mechanisms. nih.govbiorxiv.orgtandfonline.com For instance, P. syringae strain DC3000 utilizes a novel indole-3-acetaldehyde dehydrogenase (AldA) to produce IAA, which is crucial for its virulence on Arabidopsis. nih.govportlandpress.com

In symbiotic relationships, such as those involving ectomycorrhizal (ECM) fungi, IAA production is also vital. nih.gov Studies on ECM fungi like Pisolithus albus and Scleroderma suthepense confirm they synthesize IAA via the indole-3-pyruvic acid pathway, which involves IAAld as an intermediate. nih.gov This fungal IAA promotes lateral root development in the host plant, which are the preferred sites for fungal infection and establishment of the symbiotic interface. nih.gov

Involvement in Biofilm Formation and Quorum Sensing: Indole and its derivatives are recognized as important intercellular signals that regulate bacterial physiology, including biofilm formation. oup.com Research has shown that IAAld produced by Rhodococcus sp. BFI 332 can inhibit biofilm formation in the pathogenic bacterium Escherichia coli O157:H7. researchgate.net This inhibitory effect was linked to the repression of curli operons, which are essential for biofilm matrix production. researchgate.net In contrast, indole-3-carboxaldehyde, another related compound, has also been shown to inhibit quorum sensing-mediated behaviors in E. coli. mdpi.com This demonstrates that indole compounds can act as competitive signals in mixed microbial communities, influencing the social behaviors of other bacteria.

Broader Ecological Functions: The role of indole compounds extends beyond plant-microbe interactions. Indole metabolites produced by gut microbiota, for instance, are crucial for communication with the host immune system. nih.gov In fungi, IAA can act as a signaling molecule that regulates their own physiological responses and gene expression. nih.gov Some fungi, like Trichoderma harzianum and Penicillium canescens, are known producers of IAA. researchgate.net Indole-3-aldehyde has also been identified as a protective agent in a murine model of COVID-19-associated pulmonary aspergillosis, highlighting its role in inter-kingdom signaling and host defense. mdpi.com

The following table summarizes investigational findings on the role of 3-Indole-3-acetaldehyde and its direct metabolic product (IAA) in the chemical ecology of various microorganisms.

MicroorganismRole of Indole-3-acetaldehyde / IAAEcological Context
Pseudomonas syringae IAAld is the precursor to IAA, a key virulence factor. nih.govnih.govbiorxiv.orgPlant Pathogenesis
Ustilago maydis IAAld is an intermediate in IAA biosynthesis. nih.govPlant Pathogenesis
Rhodococcus sp. Produces IAAld, which inhibits biofilm formation in E. coli O157:H7. researchgate.netInterspecies Competition
Ectomycorrhizal Fungi (e.g., Pisolithus, Scleroderma)IAAld is an intermediate in the synthesis of IAA, which promotes host root development. nih.govPlant-Fungus Symbiosis
Escherichia coli Can be influenced by external indole signals (like IAAld) that affect biofilm formation and virulence. researchgate.netmdpi.comBiofilm Regulation / Quorum Sensing
Aspergillus fumigatus Indole-3-aldehyde (related compound) limits pathogenic sequelae. mdpi.comHost-Fungus Interaction / Defense
Algal-associated Bacteria Bacterial IAA (from pathways involving IAAld) acts as a cross-kingdom signal influencing algal growth. frontiersin.orgAlgal-Bacterial Symbiosis

Advanced Analytical Methodologies for Research and Elucidation

Chromatographic Techniques for the Separation and Quantification of 3-Indole-3-acetaldehyde sodium bisulfite

Chromatography is the cornerstone for isolating this compound from complex sample mixtures, such as plant extracts. The choice of technique depends on the research objective, ranging from quantification to high-throughput screening.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of indole (B1671886) compounds. researchgate.net For 3-Indole-3-acetaldehyde and its bisulfite adduct, reverse-phase HPLC is typically the method of choice. nih.gov This approach uses a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase, allowing for the effective separation of various auxin metabolites. researchgate.netnih.gov

The separation is commonly achieved using a gradient elution, where the mobile phase composition is changed over time to resolve compounds with different polarities. nih.gov A typical mobile phase combines an aqueous component, often acidified with acetic or formic acid, and an organic solvent like methanol (B129727) or acetonitrile. nih.govresearchgate.net The addition of acid helps to suppress the ionization of acidic analytes, leading to better peak shape and retention. For sensitive detection, fluorescence detectors are often employed, set to excitation and emission wavelengths specific to the indole ring (e.g., Ex: 280-282 nm, Em: 350-360 nm), which provides high specificity and sensitivity compared to UV detection. researchgate.netnih.govnih.gov Quantification is made precise by the inclusion of an internal standard, such as indole-3-propionic acid (IPA), to correct for variations during sample preparation and injection. researchgate.net

Table 1: Typical HPLC Parameters for the Analysis of Indole Compounds

ParameterTypical SettingPurpose
Column Reverse-Phase C18 or C8Separation based on hydrophobicity.
Mobile Phase A Water with 0.1-1% Acetic or Formic AcidAqueous component of the mobile phase; acid improves peak shape. nih.gov
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute compounds. nih.gov
Elution Mode GradientAllows for the separation of compounds with a wide range of polarities in a single run. nih.gov
Flow Rate 1.0 mL/minStandard flow rate for analytical columns. nih.govnih.gov
Detection Fluorescence (Ex: ~280 nm, Em: ~360 nm)Provides high sensitivity and selectivity for indole compounds. researchgate.netnih.gov
Internal Standard Indole-3-propionic acid (IPA)Used for accurate quantification by correcting for procedural losses. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and is a powerful tool for identifying indole metabolites. researchgate.net However, compounds like this compound are non-volatile and thermally unstable, making them unsuitable for direct GC analysis. Therefore, a derivatization step is mandatory to convert the analyte into a volatile and thermally stable form. sigmaaldrich.com

The most common derivatization method for compounds containing active hydrogen atoms (e.g., in -OH, -NH, -COOH groups) is silylation. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com This process increases the volatility of the analyte, allowing it to be analyzed by GC. The derivatization reaction conditions, such as temperature and time, must be optimized to ensure the reaction goes to completion. sigmaaldrich.com

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which fragments them and detects the resulting ions. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for identification, which can be compared against spectral libraries. researchgate.net

Table 2: General Workflow for GC-MS Analysis of Indole Compounds

StepDescriptionExample
1. Extraction Isolation of indolic compounds from the biological matrix.Extraction with an organic solvent. nih.gov
2. Derivatization Chemical modification to increase volatility and thermal stability.Silylation using BSTFA with TMCS at 75°C. sigmaaldrich.com
3. GC Separation Separation of derivatized analytes on a capillary column.A temperature program is used to elute compounds based on boiling point.
4. MS Detection Ionization, fragmentation, and detection of analytes.Electron Ionization (EI) followed by a mass analyzer (e.g., quadrupole).
5. Identification Comparison of the obtained mass spectrum with a reference library.Identification of compounds like indole-3-acetic acid and indole-3-aldehyde. researchgate.net

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents a significant advancement over conventional HPLC-MS, offering higher resolution, increased sensitivity, and substantially faster analysis times. oup.comresearchgate.net These features make it an ideal platform for high-throughput metabolomic studies, including the comprehensive profiling of auxin biosynthesis pathways. oup.commdpi.com The use of sub-2 µm particles in UPLC columns allows for more efficient separation and a dramatic reduction in run times, enabling the processing of hundreds of samples for large-scale screenings. oup.com

When coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) such as Quadrupole Time-of-Flight (QToF), UPLC-MS becomes an exceptionally powerful tool for the analysis of auxin precursors in complex biological extracts. oup.commdpi.com The selectivity of MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the specific detection and quantification of target analytes even at very low concentrations, by monitoring a specific fragmentation transition for the compound of interest. oup.commdpi.com This high selectivity minimizes interference from the complex plant matrix. oup.com HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound, aiding in its identification. mdpi.combiorxiv.org

Table 3: UPLC-MS Parameters for Auxin Metabolite Profiling

ParameterTypical SettingAdvantage
Chromatography UPLC with C18 column (sub-2 µm particles)Faster analysis and higher peak resolution compared to HPLC. oup.com
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidCommon mobile phase for reverse-phase separation of indoles. nih.gov
Ionization Source Electrospray Ionization (ESI), positive or negative modeSoft ionization technique suitable for polar and thermally labile molecules. mdpi.com
Mass Analyzer Triple Quadrupole (QqQ) or QToFQqQ is used for sensitive quantification (MRM); QToF for accurate mass identification. oup.commdpi.com
Analysis Mode Multiple Reaction Monitoring (MRM) or Full ScanMRM for targeted quantification; Full Scan for untargeted metabolomics. oup.commdpi.com
Application High-throughput screening, metabolomic profiling.Enables rapid analysis of large sample sets for mutant screening or pathway analysis. oup.com

Spectroscopic and Spectrometric Characterization in Research Investigations

While chromatography separates compounds, spectroscopy and spectrometry are essential for elucidating their chemical structures and confirming their identities.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of chemical compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, NMR is crucial to confirm the formation of the adduct between indole-3-acetaldehyde and sodium bisulfite.

¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments. In the spectrum of the bisulfite adduct, the disappearance of the characteristic aldehyde proton signal (typically around δ 9-10 ppm) and the appearance of new signals corresponding to the CH(OH)SO₃⁻ group confirm that the reaction has occurred at the aldehyde functional group. ¹³C NMR provides information about the carbon skeleton of the molecule. A key piece of evidence for adduct formation in the ¹³C NMR spectrum is the absence of the aldehyde carbonyl carbon signal (which would appear around δ 180-200 ppm) and the emergence of a new signal for the carbon atom bonded to both the hydroxyl and sulfonate groups.

Table 4: ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusChemical Shift (δ) in D₂OAssignmentStructural Confirmation
¹H 7.65 (d, J = 7.8 Hz)H-4 of indole ringAromatic proton signal.
¹H 7.32 (d, J = 8.1 Hz)H-7 of indole ringAromatic proton signal.
¹H 7.15 (t, J = 7.5 Hz)H-5 of indole ringAromatic proton signal.
¹H 7.08 (t, J = 7.4 Hz)H-6 of indole ringAromatic proton signal.
¹H 4.21 (s)CH₂SO₃⁻Protons on the carbon adjacent to the sulfonate group.
¹³C 136.2–111.4Aromatic CarbonsSignals corresponding to the indole ring carbons.
¹³C 64.8CH₂SO₃⁻Carbon atom of the bisulfite adduct group.
¹³C 179.5C=OAbsent in the adduct, confirming reaction at the aldehyde.

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for metabolomic studies aiming to identify and quantify a wide range of metabolites, including auxin precursors, in biological samples. oup.combiorxiv.orgbiorxiv.org When coupled with a separation technique like LC or UPLC, it allows for the analysis of complex mixtures. oup.comresearchgate.net

In the context of this compound, MS can confirm the compound's identity by determining its accurate molecular weight. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the analysis of polar molecules like the bisulfite adduct, typically by detecting the deprotonated molecule [M-H]⁻ in negative ion mode. mdpi.comresearchgate.net

Tandem mass spectrometry (MS/MS) provides further structural information and enhances selectivity. In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ of the bisulfite adduct) is selected, fragmented, and the resulting product ions are detected. This specific transition from a precursor ion to a product ion can be used for highly selective quantification in complex matrices. For example, analysis of a bisulfite-derivatized standard of indole-3-acetaldehyde showed a precursor ion [M-H]⁻ at m/z 240. researchgate.net Another analysis reported the [M-H]⁻ ion for the purified adduct at m/z 272.03. This difference may relate to the specific adduct form being analyzed (e.g., with or without the sodium counter-ion being accounted for in the formula). This technique is central to tracing metabolic pathways using stable isotope-labeled precursors. biorxiv.orgnih.govbiorxiv.org

Table 5: Key Mass Spectrometric Data for Auxin-Related Metabolites

CompoundIonization ModePrecursor Ion (m/z)Key Fragment Ion(s) (m/z)Analytical Application
Indole-3-acetic acid (IAA) ESI+176.1130.0Quantification of the primary auxin. mdpi.commdpi.com
Indole-3-acetamide (B105759) (IAM) ESI+175.2130.1Profiling of the IAM pathway. mdpi.com
3-Indole-3-acetaldehyde bisulfite adduct ESI-240 or 272.03Daughter ions specific to the adduct structure. researchgate.netConfirmation and quantification of the trapped aldehyde intermediate. researchgate.net
[²H₅]-IAA (Internal Standard) ESI+181.2135.1Accurate quantification using isotope dilution. mdpi.com

UV-Vis Spectroscopy for Quantitative Analysis in Specific Research Matrices

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique employed for the quantitative analysis of 3-indole-3-acetaldehyde and its related compounds in various research matrices. This method is predicated on the principle that molecules containing chromophores, such as the indole ring, absorb light at specific wavelengths in the UV-Vis spectrum. The amount of light absorbed is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert law.

In the context of 3-indole-3-acetaldehyde, which readily converts to other indolic compounds, UV-Vis spectroscopy can be used to monitor reaction progress and degradation. For instance, the stability of the this compound adduct can be monitored by observing the characteristic absorbance of the indole moiety around 280 nm. Any degradation of the compound would lead to changes in the absorption spectrum.

Research has identified distinct UV-Vis spectral characteristics for indole-3-acetaldehyde and its primary oxidation product, indole-3-carboxylic acid. researchgate.net Indole-3-acetaldehyde exhibits local absorption maxima at 244, 260, and 300 nm, while indole-3-carboxylic acid has a characteristic maximum at 278 nm. researchgate.net This spectral distinction is crucial for quantitative studies, such as enzymatic assays. For example, the activity of an aldehyde oxidase that converts indole-3-acetaldehyde to indole-3-carboxylic acid can be quantified by monitoring the decrease in absorbance at 300 nm and the corresponding increase at 278 nm. researchgate.net

For quantitative analysis in specific matrices like plant extracts or microbial cultures, sample preparation is a critical step to remove interfering substances. This often involves solvent extraction followed by chromatographic purification steps like High-Performance Liquid Chromatography (HPLC). academicjournals.org The fractions collected from HPLC can then be subjected to UV-Vis analysis for quantification, with detection often set at the 280 nm wavelength characteristic of the indole ring. academicjournals.org

Table 1: UV-Vis Absorption Maxima for Indole Compounds This table presents the characteristic UV-Vis absorption maxima (λmax) for indole-3-acetaldehyde and a related metabolic product, which are used for their spectroscopic identification and quantification.

Compoundλmax (nm)Reference
3-Indole-3-acetaldehyde244, 260, 300 researchgate.net
Indole-3-carboxylic acid278 researchgate.net
Indole Moiety (General)~280 researchgate.net

Isotopic Labeling Strategies for Tracing Metabolic Flux in Research Experiments

Isotopic labeling is a powerful technique for elucidating metabolic pathways and quantifying the flow, or flux, of metabolites through biochemical networks. nih.gov In the study of auxin biosynthesis, where 3-indole-3-acetaldehyde is a key intermediate, stable isotope labeling coupled with mass spectrometry (MS) provides a dynamic view of its synthesis and conversion. biorxiv.orgnih.gov This approach involves supplying a research organism, such as a plant or bacterium, with a precursor molecule enriched with a heavy isotope (e.g., ¹³C, ¹⁵N, or ²H). youtube.com

The general strategy, often termed Stable Isotope Labeled Kinetics (SILK), allows researchers to trace the incorporation of the heavy atoms from the precursor into downstream metabolites over time. nih.gov For the tryptophan-dependent auxin biosynthesis pathway, isotopically labeled precursors like [¹³C₆]anthranilate or [¹³C₈,¹⁵N₁]indole are commonly used. nih.gov As the organism metabolizes these precursors, the label is incorporated into the intermediates, including indole-3-pyruvic acid and 3-indole-3-acetaldehyde, and ultimately into the final product, indole-3-acetic acid (IAA). nih.gov

The analysis is typically performed using liquid chromatography-mass spectrometry (LC-MS). nih.gov The LC separates the various metabolites in the sample extract, and the MS detects the mass-to-charge ratio of each compound. biorxiv.org The presence of the heavy isotope results in a predictable mass shift in the labeled metabolites compared to their unlabeled counterparts, allowing for their unambiguous identification and quantification. youtube.com By tracking the rate of appearance of the labeled product, researchers can determine the turnover rates of pathway intermediates like 3-indole-3-acetaldehyde. nih.gov For example, studies in Arabidopsis thaliana have used this method to rapidly trace label incorporation from precursors into the IAA biosynthetic pathway on a timescale of seconds to minutes. nih.gov

Table 2: Common Stable Isotope Tracers for Auxin Biosynthesis Research This table summarizes common isotopically labeled precursors used in metabolic flux studies of the auxin pathway, along with the analytical techniques for their detection.

Labeled PrecursorIsotope(s)Typical ApplicationDetection MethodReferences
[¹³C₆]Anthranilate¹³CTracing tryptophan-dependent IAA biosynthesisLC-MS nih.gov
[¹³C₈,¹⁵N₁]Indole¹³C, ¹⁵NTracing tryptophan-independent IAA biosynthesisLC-MS nih.gov
[methyl-¹³C]Methionine¹³CLabeling of methylated compoundsUPLC-MS nih.gov
[¹⁵N]Glutamate¹⁵NGeneral labeling of nitrogen-containing productsUPLC-MS nih.gov

Biosensors and Reporter Systems for in situ Detection of 3-Indole-3-acetaldehyde in Research Organisms

The development of genetically encoded biosensors and reporter systems has enabled the real-time, in situ detection of specific metabolites within living cells, providing invaluable spatial and temporal information. nih.gov For the auxin pathway, research has focused on developing biosensors for key intermediates, including the closely related compound indole-3-aldehyde (I3A), which serves as a proxy for understanding the dynamics of 3-indole-3-acetaldehyde.

A notable example is a biosensor developed by engineering a chimeric two-component system in Escherichia coli. nih.govbiorxiv.org This system is designed to detect I3A and translate the binding event into a measurable output, such as the expression of a fluorescent protein. The core of this biosensor is a receptor protein whose binding site has been characterized to specifically recognize I3A. biorxiv.org The sensor demonstrates high specificity and operates within a physiologically relevant concentration range of 0.1 to 10 µM. nih.govbiorxiv.org

The system can be engineered to either repress or activate gene expression upon I3A detection. biorxiv.org For instance, in a "pDusk" system, the presence of I3A leads to the repression of a reporter gene like mCherry, resulting in decreased fluorescence. biorxiv.org Conversely, a "pDawn" system can be constructed to activate reporter gene expression in the presence of I3A. biorxiv.org Such biosensors are powerful tools for high-throughput screening of microbial strains for altered indole metabolite production or for visualizing the production of these compounds at host-microbe interfaces. nih.gov The interrogation of the I3A receptor's binding site has identified critical amino acid residues (D414, D449, and F472) that are key for sensing, opening avenues for future engineering to alter substrate specificity or improve binding affinity. biorxiv.org

Table 3: Characteristics of an Indole-3-Aldehyde (I3A) Biosensor This table outlines the key features of an engineered E. coli-based biosensor for the detection of I3A, a molecule structurally related to 3-indole-3-acetaldehyde.

FeatureDescriptionReference
Sensing Platform Engineered E. coli with a chimeric two-component system nih.govbiorxiv.org
Target Analyte Indole-3-aldehyde (I3A) nih.gov
Detection Range 0.1 - 10 µM nih.govbiorxiv.org
Output Signal Repression or activation of fluorescent reporter protein (e.g., mCherry) biorxiv.org
Key Receptor Residues D414, D449, F472 biorxiv.org
IC₅₀ (pDusk system) 0.9 ± 0.2 µM biorxiv.org
EC₅₀ (pDawn system) 11.5 ± 7.8 µM biorxiv.org

Genetic and Molecular Approaches to Investigate 3 Indole 3 Acetaldehyde Metabolism

Identification and Functional Characterization of Genes Encoding Enzymes in its Biosynthetic Pathway

The biosynthesis of IAA often proceeds through tryptophan-dependent pathways, with several converging on the intermediate 3-Indole-3-acetaldehyde. mpg.de Molecular and biochemical studies have successfully identified and characterized the genes and enzymes responsible for both the synthesis and conversion of IAAld.

In plants and bacteria, the indole-3-pyruvic acid (IPyA) pathway is a major route to IAA, with IAAld as a key intermediate. nih.govresearchgate.netoup.com This pathway involves two primary enzymatic steps. First, tryptophan aminotransferases (TAA/TAR) convert tryptophan to indole-3-pyruvate (IPyA). frontiersin.orgyoutube.com Subsequently, indole-3-pyruvate decarboxylase (IPDC), encoded by genes like ipdC, catalyzes the conversion of IPyA to IAAld. nih.gov The final step, the oxidation of IAAld to IAA, is carried out by aldehyde dehydrogenases (ALDHs) or aldehyde oxidases (AO). mpg.denih.gov

In the plant pathogen Pseudomonas syringae, a novel indole-3-acetaldehyde dehydrogenase, AldA, has been identified and shown to catalyze the NAD-dependent formation of IAA from IAAld. isaaa.org This bacterium also possesses homologs like AldB and AldC, though they exhibit different substrate preferences. mpg.denih.gov In plants such as Arabidopsis thaliana, aldehyde oxidases (like AO1) are implicated in the conversion of IAAld to IAA. nih.govbiorxiv.org Furthermore, some enzymes can divert IAAld away from IAA production; for instance, indole-3-acetaldehyde reductases isolated from cucumber seedlings catalyze the reduction of IAAld to indole-3-ethanol. vt.edu

Another pathway involves cytochrome P450s. In Arabidopsis, CYP79B2 and CYP79B3 have been shown to convert tryptophan to indole-3-acetaldoxime (IAOx), a precursor that can lead to IAA, potentially through an IAAld intermediate. nih.gov

Table 1: Key Enzymes and Genes in 3-Indole-3-acetaldehyde Metabolism

Enzyme/Protein Family Gene(s) Organism(s) Function in Pathway Citations
Tryptophan Aminotransferase TAA1/TARs Arabidopsis thaliana Converts Tryptophan to Indole-3-pyruvate (IPyA), a precursor to IAAld. frontiersin.orgyoutube.com
Indole-3-pyruvate decarboxylase ipdC Bacteria (e.g., Paenibacillus polymyxa) Converts IPyA to 3-Indole-3-acetaldehyde (IAAld). nih.gov
Aldehyde Dehydrogenase AldA, AldB Pseudomonas syringae Oxidizes IAAld to Indole-3-acetic acid (IAA). isaaa.orgnih.gov
Aldehyde Oxidase AO1 Arabidopsis thaliana, Maize Oxidizes IAAld to IAA. nih.govbiorxiv.org
Cytochrome P450 CYP79B2, CYP79B3 Arabidopsis thaliana Converts Tryptophan to Indole-3-acetaldoxime (IAOx), a related pathway intermediate. nih.gov
Indole-3-acetaldehyde Reductase Not specified Cucumis sativus (Cucumber) Reduces IAAld to Indole-3-ethanol. vt.edu

Mutational Analysis and Gene Knockout Studies in Model Organisms

Mutational analysis and the generation of gene knockouts in model organisms have been indispensable for confirming the in-vivo function of genes involved in IAAld metabolism. By disrupting specific genes, researchers can observe the resulting phenotype and changes in metabolite levels, thereby linking gene function to the metabolic pathway.

In the plant pathogen Pseudomonas syringae DC3000, the disruption of the aldA gene and its homolog aldB resulted in a significant reduction in IAA production from IAAld and diminished the bacterium's virulence on its host plant, Arabidopsis thaliana. isaaa.org Further detailed studies using site-directed mutagenesis on AldA revealed that specific amino acid residues, such as Cys302 and Glu267, are critical for its catalytic activity. nih.gov Altering other residues in the active site was shown to change the enzyme's substrate preference away from IAAld. nih.gov

In Arabidopsis, mutations in genes upstream and downstream of IAAld have provided critical insights. For example, the superroot1 mutant, which overproduces auxin, exhibits higher aldehyde oxidase activity, the enzyme that converts IAAld to IAA. biorxiv.org Conversely, double mutants for the tryptophan aminotransferase genes wei8 tar2-2 show reduced levels of the IAAld precursor, IPyA. frontiersin.org Similarly, inactivating multiple YUCCA genes, which are also involved in converting IPyA to IAA (a two-step process involving an IAAld intermediate), leads to developmental abnormalities consistent with auxin deficiency. frontiersin.orgnih.govnih.gov These studies collectively demonstrate the critical role of the IAAld-mediated pathway in plant development.

Table 2: Examples of Mutational Studies in 3-Indole-3-acetaldehyde Related Pathways

Organism Gene(s) Targeted Method Key Finding Citations
Pseudomonas syringae aldA, aldB Gene Disruption Reduced IAA production and decreased virulence. isaaa.org
Pseudomonas syringae AldA Site-Directed Mutagenesis Identified Cys302 and Glu267 as essential catalytic residues. nih.gov
Arabidopsis thaliana superroot1 (mutant) Forward Genetics Higher aldehyde oxidase activity, linking the enzyme to auxin overproduction. biorxiv.org
Arabidopsis thaliana yuc1 yuc2 yuc6 Reverse Genetics (Knockout) Accumulation of IPyA, the precursor to IAAld. frontiersin.org
Arabidopsis thaliana yuc2, yuc5, yuc8, yuc9 Reverse Genetics (Knockout) Disruption of shade avoidance responses, which are mediated by auxin. nih.gov

Transcriptomic and Proteomic Profiling in Response to Altered 3-Indole-3-acetaldehyde Levels

Transcriptomic and proteomic approaches provide a global view of the cellular response to changes in metabolite concentrations, including the precursors and derivatives of IAAld. By analyzing the expression levels of thousands of genes or proteins simultaneously, researchers can identify entire pathways that are transcriptionally regulated in response to metabolic flux.

In the plant-beneficial bacterium Arthrobacter pascens ZZ21, adding tryptophan (the primary precursor for the IPyA-IAAld pathway) to the culture medium led to a significant upregulation of the transcripts for prr and aldH, which are predicted to encode aldehyde dehydrogenases. nih.gov This finding suggests a transcriptional response to an increased influx through the pathway, preparing the cell to convert the resulting IAAld into IAA. nih.gov Metabolomic analysis of the same bacterium confirmed the presence of key intermediates of the IPyA pathway, including indole-3-pyruvic acid (IPyA) and indole-3-ethanol, the reduction product of IAAld. nih.gov

While direct transcriptomic studies based on the application of IAAld are less common, analyses focusing on upstream precursors or downstream products provide strong inferential evidence. For instance, studies on Arabidopsis have shown that environmental cues like shade or high temperature induce the expression of YUCCA genes, which would increase the production of IAA from IPyA, thereby impacting the flow through the IAAld intermediate. nih.gov

CRISPR-Cas9 and Other Genome Editing Techniques for Pathway Manipulation in Research

The advent of CRISPR-Cas9 and other precise genome-editing tools has revolutionized functional genomics, allowing for targeted manipulation of metabolic pathways with unprecedented ease and accuracy. nih.govnih.govyoutube.com These technologies enable researchers to create specific knockouts, introduce subtle mutations, or alter gene regulation to study the function of enzymes in the IAAld pathway.

In plant research, CRISPR-Cas9 has been widely used to dissect the auxin biosynthesis pathway. For example, it has been used to create multiple-knockout mutants in gene families that have redundant functions, which was previously a laborious process. frontiersin.org Researchers have successfully generated quadruple mutants for the YUCCA genes (yucQd) in Arabidopsis, which were essential to conclusively demonstrate their requirement for shade-induced auxin production and growth responses. nih.gov Similarly, CRISPR-Cas9 has been used to target TAA1/TAR genes, which are responsible for producing the direct precursor of IAAld. nih.govresearchgate.net

These tools are not limited to creating knockouts. They can also be used to turn gene expression on or off in specific tissues or at specific times, helping to unravel the spatiotemporal dynamics of IAAld metabolism and its role in development. isaaa.org The precision of CRISPR allows for the targeted study of how manipulating one step of the pathway, such as the conversion of IPyA to IAAld, affects the entire metabolic network and the organism's physiology. nih.gov

Recombinant Expression and Purification Strategies for 3-Indole-3-acetaldehyde Metabolizing Enzymes

To perform detailed biochemical and structural analyses, individual enzymes from the IAAld metabolic pathway are often produced in large quantities using recombinant expression systems. This approach allows for the purification of a single protein away from the complex environment of the cell.

Escherichia coli is a commonly used host for this purpose. Genes encoding enzymes from the IAAld pathway have been successfully expressed in E. coli and purified for characterization. For instance, the aldehyde dehydrogenases AldA, AldB, and AldC from P. syringae were expressed as His-tagged fusion proteins in E. coli. nih.govnih.gov This enabled researchers to perform enzyme kinetic assays with IAAld as a substrate, determine cofactor requirements, and solve the X-ray crystal structure of AldA, providing a molecular blueprint of its active site. isaaa.orgnih.gov

Similarly, the Arabidopsis cytochrome P450 enzymes, CYP79B2 and CYP79B3, were expressed in E. coli to confirm their ability to convert tryptophan to indole-3-acetaldoxime in vitro. nih.gov Earlier work on indole-3-acetaldehyde reductases from cucumber involved their isolation and purification through chromatographic techniques, which laid the groundwork for their biochemical characterization, including determining their substrate specificity for IAAld and their respective pH optima. vt.edu These purification strategies are fundamental to understanding the catalytic mechanisms of the enzymes that metabolize 3-Indole-3-acetaldehyde.

Table 3: Examples of Recombinant Expression for Enzymes in IAAld Metabolism

Enzyme Gene Source Expression System Purpose Citations
Aldehyde Dehydrogenase (AldA, AldB) Pseudomonas syringae E. coli Biochemical characterization, kinetic analysis, and structural studies. isaaa.orgnih.govnih.gov
Cytochrome P450 (CYP79B2, CYP79B3) Arabidopsis thaliana E. coli Functional validation of enzymatic activity (conversion of Trp to IAOx). nih.gov
Indole-3-acetaldehyde Reductase Cucumis sativus N/A (Native Purification) Isolation for biochemical characterization and determination of kinetic properties. vt.edu

Structural Biology and Computational Studies in the Context of 3 Indole 3 Acetaldehyde Metabolism

X-ray Crystallography and Cryo-Electron Microscopy of Enzymes Interacting with Indole-3-acetaldehyde Substrates

High-resolution structural data from X-ray crystallography and, increasingly, cryo-electron microscopy (cryo-EM), are fundamental to understanding enzyme function at a molecular level. nih.govnih.gov For enzymes involved in indole-3-acetaldehyde (IAAld) metabolism, these techniques have revealed critical details about active site architecture, substrate specificity, and catalytic mechanisms.

A pivotal enzyme in this pathway is indole-3-acetaldehyde dehydrogenase. In the plant pathogen Pseudomonas syringae strain DC3000, a novel indole-3-acetaldehyde dehydrogenase, AldA, has been identified and structurally characterized. nih.gov The 1.9 Å resolution X-ray crystal structure of AldA revealed that it belongs to the aldehyde dehydrogenase (ALDH) superfamily, sharing the conserved three-dimensional structure and active site features. nih.govnih.gov The structure shows a ligand-binding tunnel where the substrate IAAld and the cofactor NAD+ bind, positioning the reactive aldehyde group near the catalytic cysteine residue (Cys302) for oxidation to IAA. nih.govplos.org

Another key enzyme family involved in auxin homeostasis is the DIOXYGENASE FOR AUXIN OXIDATION (DAO) family, which catalyzes the conversion of IAA to an inactive form. nih.gov The crystal structure of Arabidopsis thaliana DAO1 (AtDAO1), a 2-oxoglutarate/Fe(II)-dependent oxygenase, has been solved. While it acts on the product of IAAld conversion, its structure provides insights into how indole-containing compounds are recognized by metabolic enzymes. The structural analysis identified a putative binding site for IAA, highlighting the determinants for substrate specificity within this enzyme class. nih.gov

While cryo-EM has been instrumental in determining the structures of various enzymes, including some dehydrogenases from human brain tissue, its specific application to enzymes in complex with indole-3-acetaldehyde is an emerging area. nih.gov This technique holds promise for capturing dynamic conformational states of these enzymes during catalysis.

Table 1: Crystallographic Data for Enzymes in Auxin Metabolism

EnzymeOrganismPDB ID (Example)Resolution (Å)Key Structural FeaturesReference
AldA (Indole-3-acetaldehyde Dehydrogenase)Pseudomonas syringae DC30005SYW1.9Tetrameric structure with a distinct catalytic tunnel; shows binding sites for NAD+ and IAA/IAAld. nih.gov
DAO1 (Dioxygenase for Auxin Oxidation)Arabidopsis thaliana6L9H2.2Homologous to 2-oxoglutarate/Fe(II)-dependent oxygenases with a unique IAA binding site. nih.gov

Molecular Docking and Dynamics Simulations of Enzyme-Substrate Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations complement experimental structural data by predicting how substrates like indole-3-acetaldehyde bind to enzymes and the dynamics of these interactions. nih.govacs.org

For the AldA enzyme from P. syringae, molecular docking experiments were performed to model the binding of IAAld within its active site. nih.gov The simulations successfully predicted a binding pose for IAAld that overlaid with the crystallographically observed position of the product, IAA. This computational model positioned the aldehyde group of the substrate in close proximity to the catalytic Cys302 residue, supporting the proposed reaction mechanism. The calculated binding affinity for this interaction was in the range of -5.9 to -4.8 kcal/mol. nih.gov

Further computational studies have been used to compare the active sites of different aldehyde dehydrogenase homologs (AldA, AldB, and AldC) in P. syringae. Homology models based on the AldA crystal structure revealed that while the NAD(H) binding sites are highly conserved, the residues within the aldehyde-binding site show greater variability, explaining the different substrate specificities and catalytic efficiencies of these enzymes. nih.gov In broader studies on potential IAA pathways, docking was used as a screening tool to identify which of the 16 potential dehydrogenase enzymes in Pantoea sp. YR343 were capable of binding indole-3-acetaldehyde, narrowing down the possible metabolic routes from 32 to nine. osti.gov

Table 2: Molecular Docking of Indole-3-acetaldehyde with Target Enzymes

EnzymeOrganismComputational MethodCalculated Binding Affinity (kcal/mol)Key Interacting ResiduesReference
AldAPseudomonas syringaeAutodock Vina-5.9 to -4.8Cys302, Phe169, Met173, Trp176, Val301, Phe467 nih.gov
IALDh (Multiple Candidates)Pantoea sp. YR343Phyre2/VinaNot specified (Binary binding assessment)Not specified osti.gov

In silico Pathway Reconstruction and Flux Balance Analysis in Research

Understanding how indole-3-acetaldehyde is metabolized requires placing individual enzymatic reactions into the larger context of metabolic networks. In silico pathway reconstruction and flux balance analysis (FBA) are powerful computational tools for this purpose. nih.govresearchgate.net These methods allow researchers to build genome-scale metabolic models and simulate the flow (flux) of metabolites through the network to predict growth rates or the production of specific compounds like IAA. researchgate.net

The biosynthesis of auxin, involving intermediates like indole-3-acetaldehyde, has been a subject of such modeling efforts. nih.govnih.gov Tryptophan-dependent IAA biosynthesis can proceed through several routes, many of which converge on IAAld as the penultimate intermediate. plos.orgnih.govresearchgate.net Computational models help to elucidate which pathways are active under different conditions and in different organisms. For instance, in Pantoea sp. YR343, pathway analysis identified the indole-3-pyruvate (IPA) pathway, which proceeds via IAAld, as the only complete route from tryptophan to IAA. osti.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogue Development in Chemical Biology Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neliti.comniscpr.res.in In the context of indole-3-acetaldehyde metabolism, QSAR can be a valuable tool for designing novel analogues or inhibitors of the enzymes involved, such as aldehyde dehydrogenases. nih.gov These inhibitors are useful as chemical probes to study auxin biosynthesis and action. springernature.com

While specific QSAR studies focusing solely on 3-indole-3-acetaldehyde analogues are not extensively documented, numerous studies on other indole (B1671886) derivatives demonstrate the utility of this approach. tandfonline.comnih.govnih.gov These studies typically involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of indole compounds and correlating them with a measured biological activity, such as enzyme inhibition (IC50 values). neliti.comnih.gov

For example, 3D-QSAR analyses, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted on indole amide analogues targeting histone deacetylase. nih.gov These models generated predictive statistical correlations (r² up to 0.982) and provided 3D contour maps that highlight which regions of the molecule are sensitive to modification. Such insights are invaluable for the rational design of new, more potent, or selective molecules for chemical biology research. Applying similar QSAR methodologies to inhibitors of IAAld-metabolizing enzymes could accelerate the discovery of chemical tools to precisely modulate auxin levels in plants and microbes.

Table 3: Example Descriptors Used in QSAR Studies of Indole Derivatives

Descriptor TypeExample DescriptorPhysicochemical Property RepresentedReference
ElectronicMOPAC_ET (Total Energy)Sum of electronic and nuclear energy of the molecule. tandfonline.com
Topologicalb_rotN (Rotatable Bond Count)Molecular flexibility. niscpr.res.in
Spatial/StericPmiz3D orientation of substituents. niscpr.res.in
Quantum ChemicalDipole MomentPolarity and charge distribution. neliti.com

Application of 3 Indole 3 Acetaldehyde Sodium Bisulfite As a Research Tool and Precursor

Use as a Substrate for in vitro Enzymatic Assays and Reaction Mechanism Studies

3-Indole-3-acetaldehyde sodium bisulfite serves as a crucial tool in biochemical research, primarily as a stabilized precursor to 3-indole-3-acetaldehyde (IAAld) for enzymatic studies. The free aldehyde, IAAld, is a key intermediate in the biosynthesis of the plant hormone indole-3-acetic acid (IAA) but is inherently unstable. The sodium bisulfite adduct provides stability, allowing for its use as a substrate in controlled in vitro assays to investigate enzyme kinetics and reaction mechanisms. caltech.edu

A significant area of research involves its use in studying auxin biosynthesis in plant pathogens like Pseudomonas syringae. This bacterium synthesizes IAA from tryptophan, with IAAld being a central intermediate. nih.govnih.gov Researchers use the sodium bisulfite adduct to supply IAAld to enzymatic reactions and bacterial cultures. For instance, in studies of P. syringae strain DC3000, the compound was added to cultures to identify and characterize the aldehyde dehydrogenases (ALDHs) responsible for converting IAAld to IAA. nih.gov

Detailed mechanistic studies have been performed on these enzymes, such as AldA, a novel indole-3-acetaldehyde dehydrogenase from P. syringae. nih.govnih.gov In these assays, the bisulfite adduct releases IAAld, which then acts as the substrate. The proposed reaction mechanism for AldA involves a two-part process:

A catalytic cysteine residue (Cys302) in the enzyme's active site performs a nucleophilic attack on the aldehyde group of IAAld, forming a covalent thiohemiacetal intermediate. nih.govnih.gov This is followed by the transfer of a hydride from the substrate to the NAD⁺ cofactor, resulting in a thioacyl-enzyme intermediate. nih.gov

An activated water molecule, facilitated by a glutamic acid residue (Glu267), hydrolyzes the intermediate, releasing the final product, indole-3-acetic acid (IAA), and the reduced cofactor NADH. nih.govnih.gov

Kinetic and structural analyses of AldA and its mutants have elucidated the molecular basis for its substrate specificity, revealing a distinct preference for IAAld over other aldehydes. nih.govnih.gov Such studies, which rely on the stable bisulfite adduct as a source of the reactive aldehyde, are fundamental to understanding the biochemical pathways contributing to bacterial virulence and plant-microbe interactions. nih.govnih.gov

Enzyme StudiedOrganismSubstrate SuppliedKey Findings from Enzymatic AssaysCitations
AldA, AldB, AldC Pseudomonas syringae DC3000This compoundIdentified these enzymes as aldehyde dehydrogenases that convert IAAld to IAA, contributing to pathogen virulence. nih.gov
AldA Pseudomonas syringae DC3000This compoundElucidated the catalytic mechanism involving key residues Cys302 and Glu267 and confirmed substrate specificity for IAAld. nih.govnih.govnih.gov
Indole-3-acetaldehyde oxidase Avena sativa (Oat) coleoptiles3-Indole-3-acetaldehydeCharacterized the properties of the oxidase responsible for converting IAAld to IAA. wikipedia.org

Employment in Radiotracer and Stable Isotope Labeling Experiments

The sodium bisulfite adduct of indole-3-acetaldehyde is utilized in the synthesis of radiolabeled compounds for metabolic tracing studies. sigmaaldrich.com One notable application is its use as a reactant in the Strecker reaction with cyanide-11C ([¹¹C]CN⁻). sigmaaldrich.com This reaction allows for the introduction of a short-lived positron-emitting isotope, Carbon-11, into the molecule, creating a radiotracer.

These labeled tracers are invaluable in non-invasive imaging techniques like Positron Emission Tomography (PET) to study the distribution and metabolism of indole (B1671886) compounds in biological systems. By tracing the path of the ¹¹C-labeled molecule, researchers can visualize metabolic pathways in real-time. The use of isotope-labeled internal standards, such as indole-d₅-IAA, is also critical for ensuring accuracy in quantification during analytical chemistry workflows.

While direct examples of large-scale experiments using ¹¹C-labeled this compound are specific to specialized radiochemistry research, the principle is fundamental. The adduct serves as a stable precursor that can be chemically modified to incorporate an isotopic label, thereby enabling the investigation of complex biochemical networks.

Precursor in the Research Synthesis of Indole-Derived Phytochemicals and Analogues

This compound is a valuable starting material in synthetic organic chemistry for creating a variety of indole-containing molecules. chembk.com It serves as a stable and manageable source of the highly reactive indole-3-acetaldehyde, which is a precursor to numerous biologically active compounds.

Its most direct application is in the synthesis of the primary plant auxin, indole-3-acetic acid (IAA). orgsyn.org In laboratory settings and in studies of microbial metabolism, the bisulfite adduct is often used as the starting substrate that is converted to IAA through oxidation. nih.govnih.gov For example, cultures of the plant pathogen Pseudomonas syringae supplemented with the bisulfite compound produce significant quantities of IAA, demonstrating its role as a direct precursor in a biological synthesis context. nih.gov

Beyond IAA, the compound is a reactant for the preparation of potential neurotransmitter analogs. sigmaaldrich.com The aldehyde group, once liberated from the bisulfite adduct, can participate in various chemical reactions, including oxidation, reduction, and substitution. This versatility allows chemists to synthesize a range of indole derivatives for pharmacological studies and research into plant growth regulation. chembk.comorgsyn.org

Target Compound/ClassSynthetic ApproachRole of this compoundCitations
Indole-3-acetic acid (IAA) Enzymatic or chemical oxidationProvides a stable source of the direct precursor, indole-3-acetaldehyde. nih.govorgsyn.org
Neurotransmitter Analogs Various organic reactions (oxidation, reduction, substitution)Acts as a key reactant and building block for synthesizing complex indole derivatives. sigmaaldrich.com
Other Indole Derivatives General organic synthesisUsed as a reagent in the preparation of various indole compounds for research. chembk.com

Controlled Release and Delivery Systems for Investigating Biological Responses

The formation of the sodium bisulfite adduct is itself a form of a simple delivery system. The highly reactive and unstable free aldehyde, indole-3-acetaldehyde, is stabilized through the reversible nucleophilic addition of the bisulfite ion. caltech.edu This adduct formation protects the aldehyde group from premature oxidation or degradation. In aqueous solution, particularly under specific pH conditions, the adduct can dissociate, slowly releasing the active indole-3-acetaldehyde. caltech.edu This inherent property allows for a controlled release of the aldehyde for use in biological assays, ensuring a more stable and sustained concentration of the substrate over the course of an experiment.

Building on this principle of stabilizing reactive molecules, research into more advanced controlled-release systems for related indole compounds has been conducted. For example, new drug delivery systems have been developed for indole-3-acetic acid (IAA) using layered metal hydroxide (B78521) nanohybrids. acs.org In these systems, IAA molecules are intercalated into the interlayer space of inorganic materials like zinc basic salts, which protects them from degradation and allows for a slow, diffusion-controlled release over many hours. acs.org While this specific example uses IAA, the underlying concept of using a carrier to stabilize and control the delivery of an unstable indole compound is directly analogous to the function of the bisulfite adduct for indole-3-acetaldehyde. The adduct serves as a low-complexity, effective method for the controlled delivery of its parent aldehyde in a research context.

Standards and Reference Materials for Analytical Chemistry Research

This compound is used as a reference standard in analytical chemistry, particularly for the identification and quantification of auxin-related metabolites. nih.govsigmaaldrich.comresearchgate.net Due to the instability of free indole-3-acetaldehyde, the stable bisulfite adduct is commercially available and used to generate a reliable analytical signal for its parent compound. sigmaaldrich.comscientificlabs.comsigmaaldrich.comscisale.com

In analytical workflows such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the bisulfite adduct is used as a standard to confirm the presence of indole-3-acetaldehyde in biological samples. researchgate.net For instance, in studies of plant aromatic amino acid decarboxylases, the bisulfite adduct was used as a standard to verify the identity of the enzymatically produced indole-3-acetaldehyde by comparing their respective mass spectrometry fragmentation patterns. researchgate.net

Furthermore, stock solutions of the compound are used to create calibration curves in LC-MS/MS methods for the precise quantification of auxins and their precursors in plant tissues. This ensures the accuracy and reproducibility of analytical data in plant hormone research. nih.gov

Future Directions and Emerging Research Avenues for 3-Indole-3-acetaldehyde

Q & A

Q. What are the standard protocols for synthesizing 3-Indole-3-acetaldehyde sodium bisulfite, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via the reaction of 3-indole-3-acetaldehyde with sodium bisulfite in organic solvents like acetic acid. Key parameters include:
  • Temperature : Heating accelerates the reaction but must be controlled to avoid decomposition.
  • Solvent choice : Polar aprotic solvents (e.g., acetic acid) enhance solubility of intermediates .
  • Purification : Recrystallization from ethanol/water mixtures improves purity. Yield optimization requires monitoring pH and stoichiometric ratios (aldehyde:bisulfite ≈ 1:1.2) .
    Analytical validation via HPLC (retention time comparison) and FT-IR (characteristic S=O stretching at ~1050 cm⁻¹) ensures product integrity .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key features should be analyzed?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for the indole NH proton (δ 10.5–11.5 ppm) and aliphatic protons near the sulfonate group (δ 3.5–4.5 ppm).
  • ¹³C NMR : Confirm the bisulfite adduct formation via a downfield shift of the carbonyl carbon (δ ~200 ppm to δ ~170 ppm) .
  • Mass Spectrometry : ESI-MS in negative mode should show the molecular ion peak at m/z 263.25 (C₁₀H₁₀NNaO₄S⁻) .
  • Elemental Analysis : Match calculated vs. observed percentages for C, H, N, and S to confirm purity .

Q. How does the sodium bisulfite adduct enhance the reactivity of 3-indole-3-acetaldehyde in synthetic applications?

  • Methodological Answer : The bisulfite group stabilizes the aldehyde via sulfonate formation, reducing undesired polymerization or oxidation. This enhances solubility in aqueous media, enabling reactions like:
  • Strecker synthesis : Facilitates cyanide addition to form α-aminonitrile intermediates under mild conditions .
  • Nucleophilic substitutions : The sulfonate acts as a leaving group in alkaline conditions, enabling C–N bond formation in neurotransmitter analog synthesis .

Advanced Research Questions

Q. How can researchers address inconsistencies in reaction outcomes when using this compound as a precursor for neurotransmitter analogs?

  • Methodological Answer : Contradictions in yield or selectivity often arise from:
  • Side reactions : Aldol condensation of the aldehyde can occur if pH > 6. Mitigate by maintaining acidic conditions (pH 4–6) .
  • Impurities : Trace metals in reagents may catalyze decomposition. Use chelating agents (e.g., EDTA) or ultra-pure solvents .
  • Data validation : Cross-validate results using LC-MS/MS to detect byproducts and kinetic studies to identify rate-limiting steps .

Q. What strategies optimize the stability of this compound in long-term storage or under varying experimental conditions?

  • Methodological Answer :
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the indole moiety .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the bisulfite group .
  • Stability assays : Monitor degradation via UV-Vis spectroscopy (absorbance at 280 nm for indole) and TGA (thermal decomposition above 150°C) .

Q. How does the sodium bisulfite moiety influence the compound’s participation in redox reactions compared to the free aldehyde form?

  • Methodological Answer : The bisulfite adduct alters redox behavior by:
  • Inhibiting oxidation : The sulfonate group stabilizes the aldehyde, reducing susceptibility to air oxidation (vs. free aldehyde, which readily forms carboxylic acids) .
  • Enabling controlled reduction : Use NaBH₄ in ethanol to selectively reduce the adduct to 3-indole ethanol derivatives, avoiding over-reduction .
    Electrochemical studies (cyclic voltammetry) reveal a shifted reduction potential (–0.8 V vs. Ag/AgCl) compared to the free aldehyde (–0.5 V) .

Q. What advanced techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • X-ray crystallography : Resolve stereochemical uncertainties (e.g., syn/anti bisulfite adducts) by growing single crystals in DMSO/water mixtures .
  • DSC (Differential Scanning Calorimetry) : Identify polymorphs or hydrate forms that may affect reactivity .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict optimized geometries and verify experimental NMR/IR data .

Data Analysis and Troubleshooting

Q. How should researchers interpret conflicting data on the compound’s reactivity in Strecker versus Mannich reactions?

  • Methodological Answer : Discrepancies often stem from:
  • pH dependence : Strecker requires mildly acidic conditions (pH 5–6), while Mannich proceeds optimally at pH 7–8. Adjust buffers (e.g., acetate vs. phosphate) accordingly .
  • Nucleophile strength : Use Hammett plots to correlate substituent effects on indole with reaction rates .
  • Side-product analysis : Employ GC-MS to detect imine intermediates in Mannich vs. cyanohydrins in Strecker .

Q. What methodologies validate the completeness of bisulfite adduct formation during synthesis?

  • Methodological Answer :
  • Iodometric titration : Quantify unreacted bisulfite by titrating with iodine solution (starch indicator). Complete conversion yields <2% residual bisulfite .
  • ¹H NMR : Absence of the free aldehyde proton (δ 9.5–10.0 ppm) confirms adduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.